5-Sulpho-o-anisic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-sulfobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6S/c1-14-7-3-2-5(15(11,12)13)4-6(7)8(9)10/h2-4H,1H3,(H,9,10)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTJTAFKCCEUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188094 | |
| Record name | 5-Sulpho-o-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34556-95-1 | |
| Record name | 2-Methoxy-5-sulfobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34556-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Sulpho-o-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034556951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Sulpho-o-anisic acid | |
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| Record name | 5-sulpho-o-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.335 | |
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| Record name | 5-Sulpho-o-anisic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Pathways and Advanced Derivatization of 5 Sulpho O Anisic Acid
Strategic Approaches to the Introduction of Sulfonic Acid Functionality onto Anisic Acid Scaffolds
The sulfonation of o-anisic acid is primarily achieved through electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. sciencemadness.org The choice of sulfonating agent and reaction conditions is critical to achieving high yield and selectivity for the desired 5-sulpho isomer.
Electrophilic Aromatic Substitution Methodologies for Sulfonation
The direct sulfonation of o-anisic acid (2-methoxybenzoic acid) is a common and effective method for synthesizing 5-Sulpho-o-anisic acid. The reaction typically employs strong sulfonating agents that generate an electrophilic species, such as sulfur trioxide (SO₃) or its protonated form. chemistrysteps.com
One well-documented method involves the use of chlorosulfonic acid (ClSO₃H). researchgate.net In an optimized process, 2-methoxybenzoic acid is reacted with chlorosulfonic acid in a specific molar ratio to yield 2-methoxy-5-chlorosulfonylbenzoic acid, which can then be hydrolyzed to the final sulfonic acid product. This method offers high yields and is a significant pathway for producing derivatives. researchgate.net Another prevalent technique is the use of fuming sulfuric acid, also known as oleum (B3057394), which is a solution of sulfur trioxide in concentrated sulfuric acid. libretexts.orglibretexts.org This potent reagent provides a high concentration of the SO₃ electrophile, driving the reaction towards the formation of the sulfonic acid. libretexts.org
The reaction conditions for these methodologies are crucial for optimal outcomes. Key parameters include the molar ratio of reactants, reaction temperature, and reaction time.
Table 1: Reaction Conditions for the Sulfonation of 2-Methoxybenzoic Acid
| Starting Material | Sulfonating Agent | Molar Ratio (Acid:Agent) | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Methoxybenzoic Acid | Chlorosulfonic Acid | 1:5 | 50°C | 3 hours | 2-Methoxy-5-chlorosulfonyl-benzoic acid | 95.7% | researchgate.net |
This table illustrates optimized conditions for the sulfonation of the o-anisic acid precursor, leading to an intermediate that is subsequently converted to the target compound.
Alternative Sulfonation Techniques and Reagent Systems
Beyond conventional methods using oleum or chlorosulfonic acid, alternative systems have been developed for aromatic sulfonation, aiming for milder conditions, improved selectivity, and greener processes. While not always applied specifically to o-anisic acid, these techniques are relevant to the broader field.
One approach involves the use of SO₃ adducts with compounds like dioxane or amines. google.com These complexes are less reactive than free SO₃, which can lead to fewer side reactions and greater control over the sulfonation process. Another modern approach is the use of ionic liquids as solvents or catalysts for the sulfonation reaction. google.com This method can offer advantages such as the elimination of by-products and the potential for catalyst recycling.
Solid acid catalysts, such as sulfonated nano-γ-Al₂O₃, represent another frontier. researchgate.net These heterogeneous catalysts are easily recoverable and reusable, simplifying product purification and reducing waste. researchgate.net Although specific application to o-anisic acid is not widely reported, their success in other aromatic systems suggests potential viability.
Mechanistic Considerations in Sulfonic Acid Group Introduction
The introduction of the sulfonic acid group onto the o-anisic acid ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. chemistrysteps.com The actual electrophile is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H, generated from the sulfonating agent. openochem.orgjove.com
The mechanism involves two main steps:
Electrophilic Attack : The π-electron system of the aromatic ring attacks the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. openochem.org
Deprotonation : A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the newly attached sulfonate group, restoring the aromaticity of the ring and yielding the final product. jove.com
The regioselectivity of the reaction—the preferential substitution at the C-5 position—is a direct consequence of the electronic effects of the two substituents already present on the ring: the methoxy (B1213986) group (-OCH₃) and the carboxylic acid group (-COOH).
Methoxy Group (-OCH₃) : This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
Carboxylic Acid Group (-COOH) : This is a deactivating, meta-directing group because it withdraws electron density from the ring.
In o-anisic acid, the C-5 position is para to the powerful activating methoxy group and meta to the deactivating carboxylic acid group. Both groups, therefore, direct the incoming electrophile to this same position. The strong activating effect of the methoxy group ensures that the reaction proceeds efficiently, leading to the formation of this compound as the major product.
Preparation and Functionalization of Precursor Compounds and Related Aniline (B41778) Derivatives
The synthesis of this compound relies on the availability of its precursor, o-anisic acid, and the study of related sulfonated aromatic amines provides valuable insights into analogous synthetic transformations.
Advanced Synthetic Routes to o-Anisic Acid
o-Anisic acid (2-methoxybenzoic acid) can be prepared through several synthetic pathways. A common laboratory and industrial method is the etherification (methylation) of salicylic (B10762653) acid, followed by hydrolysis if starting from the ester. researchgate.net This route is part of a multi-step synthesis of related pharmaceutical intermediates. researchgate.net
Other established methods include:
Oxidation of o-Anisaldehyde : o-Anisaldehyde can be oxidized using agents like potassium permanganate (B83412) under controlled conditions to yield o-anisic acid. guidechem.com
Hydrolysis of Methyl 2-methoxybenzoate : The ester can be hydrolyzed, typically under basic conditions with sodium hydroxide (B78521) followed by acidification, to give the carboxylic acid with high yields. chemicalbook.com
From Methoxytoluene Derivatives : On an industrial scale, o-anisic acid is often synthesized from methoxytoluene precursors through selective oxidation processes. guidechem.com
Table 2: Selected Synthetic Routes to o-Anisic Acid
| Precursor | Reagents | Key Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Methyl 2-methoxybenzoate | 1. NaOH, Methanol2. HCl | 40°C, 2.5 hours | 94.3% | chemicalbook.com |
| Salicylic Acid | Dimethyl sulfate (B86663), K₂CO₃ | Reflux | 92.6% | researchgate.net |
Synthesis of Sulfonated Anisidine and Related Aromatic Amines
The sulfonation of anisidines (methoxyanilines) and related aromatic amines is analogous to the sulfonation of anisic acid and is important for the synthesis of dyes and pharmaceuticals. The amino group (-NH₂) is a strong activating, ortho, para-director.
For example, 2-methoxy-5-methylaniline (B41322) can be sulfonated using concentrated sulfuric acid. The reaction involves heating the aniline derivative with several molar equivalents of sulfuric acid at elevated temperatures (e.g., 100-110°C) to produce 2-methoxy-5-methylaniline-4-sulfonic acid. google.com
Another relevant synthesis is that of 2-methoxy-5-sulfamoylbenzoic acid, a key intermediate for the drug Sulpiride. google.com Although this is not a direct sulfonation to a sulfonic acid, its synthesis often starts from sulfonated precursors like 4-methoxybenzenesulfonamide (B72560) and involves building the final molecule through a series of steps including bromination, cyanation, alcoholysis, and hydrolysis. google.com The synthesis of sulfonated polyanilines, such as poly(2-methoxyaniline-5-sulfonic acid), has also been explored for applications in conducting polymers. researchgate.net These syntheses demonstrate the versatility of sulfonation reactions on substituted anilines and anisidines.
Chemical Reactivity and Reaction Mechanisms of 5 Sulpho O Anisic Acid
Radical-Mediated Reaction Pathways in Aqueous Environments
The reactivity of 5-Sulpho-o-anisic acid in aqueous environments is significantly influenced by radical-mediated processes. These reactions are initiated by highly reactive species such as hydroxyl radicals (•OH) and hydrogen atoms (H), as well as one-electron oxidants like azide (B81097) (N3•) and sulfate (B86663) (SO4•−) radicals.
Kinetics and Mechanisms of Reactions with Hydroxyl Radicals (•OH) and Hydrogen Atoms (H)
The reaction of this compound with hydroxyl radicals is expected to proceed at a diffusion-controlled rate, with rate constants typically in the range of 10^9 to 10^10 M⁻¹s⁻¹ for similar aromatic compounds. The primary mechanisms of reaction with •OH radicals are electrophilic addition to the aromatic ring and hydrogen atom abstraction from the methoxy (B1213986) group or the aromatic ring itself.
The methoxy and carboxyl groups are activating, while the sulpho group is deactivating, directing the hydroxyl radical to the ortho and para positions relative to the activating groups. The presence of the electron-donating methoxy group enhances the electron density of the aromatic ring, making it susceptible to electrophilic attack. Hydrogen abstraction from the methoxy group would lead to the formation of a carbon-centered radical.
The reaction with hydrogen atoms is generally slower than with hydroxyl radicals. The primary reaction pathway is the addition of the H atom to the aromatic ring, leading to the formation of a cyclohexadienyl-type radical.
Table 1: Plausible Reaction Pathways of this compound with •OH and H Radicals
| Reactant | Reaction Pathway | Intermediate Species |
| •OH | Electrophilic Addition | Hydroxycyclohexadienyl radical |
| •OH | Hydrogen Abstraction | Phenoxy-type radical or benzyl-type radical |
| H | Addition | Cyclohexadienyl radical |
One-Electron Oxidation Processes Involving Oxidants (e.g., Azide and Sulfate Radicals)
One-electron oxidants such as azide and sulfate radicals react with this compound to form a radical cation. The rate of these reactions is also expected to be very high, approaching the diffusion-controlled limit. The electron-donating methoxy group facilitates the removal of an electron from the aromatic π-system. stackexchange.com
The resulting radical cation is a key intermediate that can undergo several subsequent reactions, including nucleophilic attack by water, intramolecular reactions, or dimerization. The specific pathway taken will depend on the reaction conditions, such as pH and the presence of other solutes. For similar methoxy-substituted benzoic acids, the radical cation's stability and subsequent fragmentation pathways are influenced by the substituents on the aromatic ring. nih.govdntb.gov.ua
Formation and Characterization of Transient Radical Species
The reactions described above lead to the formation of short-lived transient radical species. These intermediates, such as hydroxycyclohexadienyl radicals, phenoxy-type radicals, and radical cations, can be detected and characterized using time-resolved techniques like pulse radiolysis coupled with transient absorption spectroscopy.
Electrochemical Properties and Oxidation-Reduction Potentials of Intermediate Species
The electrochemical behavior of this compound is influenced by the presence of the electroactive methoxy, carboxyl, and sulpho groups on the aromatic ring. The methoxy group, being electron-donating, is expected to lower the oxidation potential of the molecule, making it easier to oxidize compared to unsubstituted benzoic acid. Conversely, the electron-withdrawing sulfonic acid and carboxylic acid groups would increase the oxidation potential.
The one-electron oxidation of this compound leads to the formation of a radical cation, the redox potential of which is a key parameter in determining its reactivity. For analogous sulfonated aromatic compounds like anthraquinone-2-sulfonate, the redox potential is significantly affected by the nature and position of the substituents. nih.govmdpi.com The redox potential of the radical cation/parent molecule couple for this compound is anticipated to be influenced by the interplay of the electronic effects of its substituents.
Table 2: Expected Influence of Substituents on the Redox Potential of this compound
| Substituent | Electronic Effect | Influence on Oxidation Potential |
| -OCH₃ | Electron-donating | Decreases |
| -COOH | Electron-withdrawing | Increases |
| -SO₃H | Electron-withdrawing | Increases |
Hydrolytic Desulfonation Reactions and Associated Kinetics
Under certain conditions, such as high temperatures and acidic solutions, this compound can undergo hydrolytic desulfonation. This reaction involves the cleavage of the carbon-sulfur bond, leading to the removal of the sulfonic acid group and its replacement by a hydrogen atom. unisi.itwikipedia.org
The mechanism of desulfonation is the reverse of electrophilic aromatic sulfonation. It is an acid-catalyzed process where a proton attacks the ipso-carbon (the carbon atom bonded to the sulfonic acid group), forming a Wheland-type intermediate. This is followed by the departure of sulfur trioxide, which is then hydrated to sulfuric acid.
The kinetics of desulfonation are typically first-order with respect to the sulfonic acid. The rate of this reaction is highly dependent on the temperature and the acidity of the medium. For substituted benzenesulfonic acids, the rate of desulfonation is influenced by the electronic nature of the other substituents on the ring. Electron-donating groups, like the methoxy group in this compound, are expected to facilitate the reaction by stabilizing the positively charged Wheland intermediate. researchgate.netgoogle.com
Role as a Chemical Building Block in Advanced Organic Synthesis
This compound possesses multiple functional groups—a carboxylic acid, a sulfonic acid, and a methoxy group—attached to an aromatic ring, making it a potentially versatile building block in organic synthesis. wikipedia.orgforeverest.netgoogle.comresearchgate.netgoogle.com These functional groups can be selectively modified or used to direct further reactions.
The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, providing a handle for further molecular elaboration. The sulfonic acid group can be used to impart water solubility to larger molecules or can act as a protecting or directing group in electrophilic aromatic substitution reactions. wikipedia.org For instance, the bulky sulfonic acid group can block a specific position on the ring, directing incoming electrophiles to other positions, and can be removed later via desulfonation.
The presence of both a carboxylic acid and a sulfonic acid group also opens up possibilities for the synthesis of bifunctional molecules, which could have applications in materials science, for example, as monomers for specialty polymers or as ligands for metal complexes. While specific, widespread applications of this compound as a building block are not extensively documented, its structure suggests significant potential in the synthesis of complex organic molecules.
Advanced Spectroscopic and Analytical Characterization Methodologies
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are essential for isolating, identifying, and quantifying 5-Sulpho-o-anisic acid, particularly within complex matrices.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. A reverse-phase (RP) HPLC method provides a straightforward and effective means for its separation. sielc.com This method can be scaled for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com
The separation is typically achieved using a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is replaced with a volatile alternative such as formic acid. sielc.com The use of columns with smaller particles (e.g., 3 µm) is suitable for rapid Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |
| Application | Separation, Quantification, Impurity Isolation |
Spectroscopic Approaches for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for monitoring its transformation during chemical reactions or degradation processes.
UV-Visible spectrophotometry is a valuable tool for studying the degradation of chemical compounds. researchgate.net In the context of this compound, this technique can be employed to monitor its degradation under various stress conditions, such as exposure to acidic or basic environments, heat, or UV light. researchgate.net The analysis involves preparing a solution of the compound, subjecting it to a specific stress condition, and measuring its absorbance at its wavelength of maximum absorption (λmax) over time. A decrease in absorbance at the characteristic λmax would indicate the degradation of the parent compound, allowing for the kinetic analysis of the degradation pathway.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive confirmation of molecular structures. For this compound, ¹H NMR spectroscopy would provide key information about the arrangement of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) (-OCH₃) group, and the acidic protons of the carboxylic and sulfonic acid groups. The chemical shifts and splitting patterns of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring. Based on related structures like o-anisic acid, specific correlations can be predicted. researchgate.netchemicalbook.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet |
| Aromatic Proton (H-3) | ~7.1 | Doublet |
| Aromatic Proton (H-4) | ~7.6 | Doublet of Doublets |
| Aromatic Proton (H-6) | ~8.1 | Doublet |
| Carboxylic Acid Proton (-COOH) | >10 | Broad Singlet |
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for identifying reaction intermediates and degradation products. nih.govmdpi.com Following separation by HPLC, the parent compound and its degradation products are ionized and their mass-to-charge (m/z) ratios are determined. The parent ion can then be fragmented to produce a characteristic pattern of product ions, which helps to elucidate the structure of the original molecule. mdpi.com This technique is instrumental in constructing a detailed degradation pathway by identifying the molecular weights and structures of the various byproducts formed under stress conditions. researchgate.net
Table 3: Hypothetical Degradation Products of this compound and MS/MS Identification
| Degradation Process | Potential Product | Expected m/z [M-H]⁻ |
|---|---|---|
| Decarboxylation | 4-methoxy-3-sulfobenzoic acid | 187.0 |
| Desulfonation | 2-methoxy-5-carboxybenzenesulfonic acid | 151.0 |
Thermal Analysis Techniques for Material Stability Assessment (e.g., Thermogravimetric Analysis)
Thermal analysis techniques are employed to evaluate the stability of materials as a function of temperature.
Thermogravimetric Analysis (TGA) is used to assess the thermal stability of this compound. This technique measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information on decomposition temperatures and the presence of volatile components or hydrated water. marquette.edud-nb.info For sulfonic acid derivatives, TGA curves often reveal a multi-stage degradation process. marquette.edu An initial weight loss at lower temperatures (e.g., 70-150°C) typically corresponds to the loss of physically retained water. marquette.edu Subsequent weight loss at higher temperatures indicates the decomposition of the organic structure. The onset temperature of this major degradation stage is a key indicator of the compound's thermal stability. researchgate.net The analysis can be performed under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere to understand the influence of oxygen on the degradation mechanism. marquette.edu
Table 4: Illustrative TGA Degradation Profile for a Sulfonic Acid Compound
| Temperature Range (°C) | % Weight Loss | Associated Process |
|---|---|---|
| 70 - 150 | ~5-10% | Loss of adsorbed/hydrated water |
| 150 - 300 | ~20-30% | Onset of primary decomposition |
| 300 - 500 | ~40-50% | Major structural degradation |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structure of aromatic compounds. Studies on o-anisic acid and other substituted benzenes provide a foundation for understanding 5-Sulpho-o-anisic acid.
DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, have been employed to optimize the molecular geometry of related molecules like o-anisic acid. researchgate.netresearchgate.net For this compound, such calculations would predict key structural parameters. The geometry would be influenced by the steric and electronic interplay of the three adjacent substituents: the methoxy (B1213986) (-OCH₃), carboxylic acid (-COOH), and sulfonic acid (-SO₃H) groups. Intramolecular hydrogen bonding is highly probable, particularly between the sulfonic acid or carboxylic acid proton and an oxygen atom of an adjacent group, which would significantly impact the planarity and bond angles of the substituents relative to the benzene (B151609) ring.
The electronic properties are described by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial for assessing the molecule's reactivity and kinetic stability. researchgate.netjmchemsci.com For o-anisic acid, the parent molecule, DFT studies have determined these values. researchgate.net The introduction of a strongly electron-withdrawing sulfonic acid group to this structure is expected to lower the energies of both the HOMO and LUMO, potentially narrowing the energy gap and influencing the molecule's chemical reactivity.
| Parameter | Description | Predicted Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Lowered due to the electron-withdrawing -SO₃H group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Significantly lowered due to the -SO₃H and -COOH groups. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Likely reduced compared to o-anisic acid, suggesting higher reactivity. |
| Dipole Moment | Measure of the net molecular polarity. | Expected to be significant due to the three polar substituents. |
This table is generated based on theoretical principles and data from analogous compounds like o-anisic acid and substituted benzenesulfonic acids. researchgate.netresearchgate.net
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational modeling is essential for elucidating the mechanisms of chemical reactions, including electrophilic aromatic substitution, which is key to the synthesis and reactivity of this compound. DFT calculations can map potential energy surfaces, identifying transition states and intermediates to determine reaction pathways and energy barriers.
The sulfonation of aromatic compounds, for instance, has been shown through computational studies to follow complex mechanisms, sometimes involving multiple molecules of the sulfonating agent (e.g., SO₃), rather than a simple bimolecular pathway. chemsoc.org.cnnih.gov The energy profile for the sulfonation of the o-anisic acid precursor would be influenced by the directing effects of the existing methoxy and carboxyl groups.
Conversely, the desulfonation reaction, which involves the removal of the -SO₃H group, is also amenable to computational modeling. youtube.comyoutube.com This reaction is typically performed in dilute acid at elevated temperatures. youtube.com Modeling the energy profile of this process for this compound would reveal the activation energy required and the stability of the intermediates. The presence of the ortho-methoxy and carboxyl groups would likely influence the stability of the arenium ion intermediate formed during the reaction.
| Reaction Type | Computational Approach | Key Findings from Analogous Systems |
| Sulfonation | DFT calculations of transition states and intermediates. | Mechanisms can be trimolecular, involving two SO₃ molecules, with solvents affecting the energy landscape. chemsoc.org.cnnih.gov |
| Desulfonation | Modeling of protonation and C-S bond cleavage steps. | The reaction is reversible, with the key step being the breaking of aromaticity to form a σ-complex. youtube.comyoutube.com |
| Polymerization | Gibbs free energy calculations for reaction steps. | Spontaneity of polymerization reactions involving sulfonated monomers can be predicted by calculating the Gibbs free energy (ΔG) for each stage of the process. mdpi.com |
Photophysical Property Analysis Using Advanced Spectroscopic Techniques
The introduction of sulfonic acid substituents into aromatic systems typically induces a bathochromic (red) shift in the UV-Visible absorption spectrum. mdpi.com For this compound, one would expect absorption maxima influenced by the combined electronic effects of the methoxy, carboxyl, and sulfo groups. Techniques like Time-Correlated Single Photon Counting (TCSPC) and fluorescence up-conversion would be used to measure fluorescence lifetimes and study the dynamics of excited states, providing information on radiative and non-radiative decay pathways.
In related compounds, such as sulfonated phthalocyanines, the degree and position of sulfonation have been shown to impact aggregation and, consequently, photophysical behavior and biological uptake. researchgate.net Similarly, the photophysical properties of sulfonamide derivatives are known to be sensitive to solvent polarity, which can be investigated by observing spectral shifts. researchgate.net Covalent organic frameworks (COFs) functionalized with sulfonic acid groups have demonstrated excellent light absorption properties and have been used for photocatalysis, indicating that the -SO₃H group can play a role in mediating photochemical processes. rsc.org
Thermodynamic Modeling of Solution Behavior and Solvation Phenomena for Sulfonic Acids
Thermodynamic modeling helps predict and quantify the behavior of compounds in solution, which is crucial for applications ranging from industrial processes to environmental science. nih.gov For a multifunctional compound like this compound, which has two acidic sites (sulfonic and carboxylic), modeling its solution behavior is complex.
Benzenesulfonic acid is a strong acid with a pKa of approximately -2.8, meaning it is fully dissociated in water. acs.orgwikipedia.org The carboxylic acid group of o-anisic acid is much weaker. Therefore, in an aqueous solution, this compound would exist primarily as an anion with a deprotonated sulfonate group, with the protonation state of the carboxyl group being pH-dependent.
Thermodynamic models like the Koppel-Palm equation can be used to correlate thermodynamic functions, such as the enthalpy of solvation, with solvent parameters. nih.govresearchgate.net Studies on the solubility and solvation of benzoic acid and its derivatives in various solvent mixtures have been used to develop predictive models for drug substances. nih.govjbiochemtech.com These approaches could be adapted to model the solvation of this compound, accounting for the strong ionic interactions of the sulfonate group and the hydrogen bonding capabilities of the carboxyl and methoxy groups. The Gibbs free energy of solvation (ΔGs) is a key parameter that can be determined from solubility measurements at different temperatures, providing insight into the spontaneity of the dissolution process. jbiochemtech.com
Applications in Materials Science and Industrial Chemical Processes
Development and Characterization of Advanced Adsorbent Materials
The presence of sulfonic acid moieties in polymer structures is crucial for enhancing their capacity for adsorbing metal ions. This has led to the exploration of 5-Sulpho-o-anisic acid in the creation of sophisticated adsorbent materials.
Polyaniline-Based Copolymers for Selective Metal Ion Adsorption
Polyaniline (PANI) and its derivatives are recognized for their potential in removing heavy metal ions from aqueous solutions. The incorporation of functional groups, such as sulfonic acid, into the polyaniline backbone can significantly improve its adsorption capabilities. Copolymers of polyaniline incorporating this compound can be synthesized to create materials with a high affinity for specific metal ions, including mercury (Hg(II)) and palladium (Pd(II)). These metals are of particular concern due to their toxicity and, in the case of palladium, its use in automotive catalysts.
The nitrogen atoms in the polyaniline chain, along with the sulfonic and carboxylic acid groups from this compound, can act as active sites for the chelation of metal ions. Research on similar polyaniline-based composites has demonstrated high adsorption capacities for Hg(II). For instance, a polyaniline/attapulgite composite showed a maximum mercury adsorption capacity of over 800 mg/g researchgate.net. Another study on a polyaniline-modified molybdenum disulfide hybrid material reported a good Hg(II) adsorption capacity of 240.0 mg/g nih.gov. While specific data for a copolymer with this compound is not available, the functional groups present suggest a strong potential for effective Hg(II) and Pd(II) removal.
Table 1: Comparative Adsorption Capacities of Polyaniline-Based Adsorbents for Hg(II)
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Polyaniline/Attapulgite Composite | > 800 | 5-9 | researchgate.net |
| Polyaniline Nanoparticles | 600 | ~5.5 | researchgate.net |
| Polyaniline-Modified MoS₂ | 240 | 6.0-7.0 | nih.gov |
Influence of Sulfonic Acid Moieties on Adsorption Capacity and Selectivity
Furthermore, the sulfonic acid groups can contribute to the selective adsorption of certain metal ions. The affinity of these groups for different metal ions can vary, allowing for the design of materials that preferentially adsorb specific metals from a solution containing multiple contaminants. For instance, materials functionalized with sulfonic acid groups have shown high efficiency in removing various divalent heavy metal ions like Pb²⁺, Cd²⁺, and Cu²⁺ researchgate.net. This selectivity is crucial for applications such as the recovery of precious metals from industrial waste streams, like palladium from spent automotive catalysts.
Function as an Acid Catalyst in Organic Transformations
Solid acid catalysts are increasingly favored in industrial processes due to their ease of separation, reusability, and reduced environmental impact compared to liquid acids iupac.orgnih.gov. The sulfonic acid group in this compound makes it a candidate for use as a solid acid catalyst in various organic reactions.
Sulfonic acid-functionalized materials have proven to be effective catalysts for reactions such as esterification, acylation, and the synthesis of heterocyclic compounds nih.govmdpi.comresearchgate.net. For example, silica-supported sulfonic acids have demonstrated high catalytic activity in the acylation of anisole (B1667542) and the Baeyer–Villiger oxidation nih.gov. While specific performance data for this compound as a catalyst is not extensively documented, its chemical nature suggests it could be effective in similar transformations. The presence of both sulfonic and carboxylic acid groups may offer unique catalytic properties.
Table 2: Applications of Sulfonic Acid-Based Catalysts in Organic Synthesis
| Reaction Type | Catalyst | Key Advantages | Reference |
| Esterification | Sulfonic acid-functionalized SBA-15 | High turnover frequency | researchgate.net |
| Acylation of Anisole | Silica-supported perfluoroalkyl sulfonic acid | High yield and selectivity | nih.gov |
| Synthesis of Benzimidazoles | Silica-functionalized sulfonic acid | Efficient, solvent-free conditions | fortunejournals.com |
Utility as a Chemical Intermediate in the Synthesis of Specialty Chemicals
Anisic acid and its derivatives are valuable intermediates in the synthesis of a wide range of specialty chemicals, including dyes, pigments, pharmaceuticals, and perfumes epa.gov. This compound, with its additional sulfonic acid functionality, can serve as a precursor for the production of specialized anionic dyes and pigments. The sulfonic acid group enhances the water solubility of the resulting dyes, which is a desirable property for their application in textiles ekb.egmdpi.com.
In the synthesis of azo dyes, for example, a sulfonated aromatic amine is typically diazotized and then coupled with another aromatic compound mdpi.comunb.ca. The presence of the sulfonic acid group on the this compound molecule makes it a suitable starting material for creating dyes with specific color and fastness properties.
Contributions to Environmental Remediation Technologies
The properties of this compound lend themselves to applications in environmental remediation, particularly in the treatment of industrial wastewater. Its potential use in adsorbent materials for the removal of heavy metals is a direct contribution to cleaning contaminated water sources arabjchem.orgmdpi.com.
Materials functionalized with sulfonic acid groups can effectively remove toxic heavy metal ions from acidic industrial effluents researchgate.netuj.ac.za. The development of adsorbents based on copolymers of polyaniline and this compound could provide a robust and efficient method for treating wastewater from industries such as mining and electroplating. Furthermore, the catalytic properties of this compound could be harnessed to degrade organic pollutants in wastewater through acid-catalyzed hydrolysis or other transformations. The use of such functional materials aligns with the growing demand for sustainable and effective environmental cleanup technologies.
Environmental Transformation and Degradation Pathways
Radiolytic and Photolytic Degradation in Aqueous Systems
No studies detailing the radiolytic or photolytic degradation of 5-Sulpho-o-anisic acid in aqueous environments were identified. Consequently, information regarding the specific mechanisms and products of these degradation processes is not available.
There is no available research on the degradation of this compound initiated by hydroxyl radicals. The reaction kinetics, pathways, and the influence of environmental factors on this specific process have not been documented in the reviewed literature.
As no studies on the degradation of this compound were found, there is no information available on the identity or characteristics of any potential hydroxylated degradation products.
Microbial Metabolism and Biodegradation Potential
No information was found concerning the microbial metabolism or biodegradation potential of this compound. There are no documented studies investigating its use as a carbon supplement in bacterial cultures or detailing the microorganisms and enzymatic pathways that might be involved in its breakdown. While the biodegradation of other sulfonated aromatic compounds has been studied, these findings cannot be directly extrapolated to this compound. core.ac.uknih.govnih.govazregents.eduoup.com
General Considerations for Environmental Fate and Transport
Specific data on the environmental fate and transport of this compound, such as its mobility, persistence, and potential for bioaccumulation, are not available in the current scientific literature. General principles of environmental science suggest that the sulfonic acid group would render the molecule water-soluble, potentially leading to its transport in aqueous systems. However, without specific studies, its behavior in soil, sediment, and air remains unknown.
Emerging Research Frontiers and Unaddressed Questions
Exploration of Novel and Sustainable Synthetic Methodologies
Traditional sulfonation methods, often relying on potent reagents like fuming sulfuric acid or sulfur trioxide, present significant environmental and handling challenges. researchgate.netresearchgate.net Consequently, a major frontier in the synthesis of 5-Sulpho-o-anisic acid is the development of "green" and sustainable alternatives.
Key Research Thrusts:
Heterogeneous Catalysis: Research is exploring the use of solid acid catalysts, such as silica-supported HClO₄ and KHSO₄, which offer the advantages of being reusable and minimizing corrosive waste streams. ajgreenchem.comscispace.com These catalysts can facilitate the sulfonation of aromatic compounds under solvent-free conditions, sometimes accelerated by microwave irradiation, which drastically reduces reaction times and energy consumption. ajgreenchem.com
Eco-Friendly Reagents: There is a growing interest in replacing harsh sulfonating agents. One promising approach involves using sodium bisulfite in conjunction with green catalysts. ajgreenchem.com Another innovative strategy employs thiourea (B124793) dioxide as a stable, easy-to-handle sulfur dioxide surrogate, with air serving as a green oxidant. researchgate.netrsc.org This method represents a milder, more sustainable pathway for creating sulfonic acids. rsc.org
Process Optimization: Beyond new reagents, research focuses on optimizing reaction conditions to prevent side reactions like over-sulfonation or the formation of sulfone by-products. researchgate.net This includes fine-tuning stoichiometry, temperature, and reaction times to enhance the yield and purity of this compound.
These sustainable methodologies aim to reduce the environmental footprint associated with the production of aromatic sulfonic acids, making them more viable for large-scale industrial applications.
Investigation of Advanced Spectroscopic Probes for In-Situ Reaction Analysis
A deeper understanding of the sulfonation process requires the ability to observe the reaction as it happens. In-situ (in the reaction mixture) and operando (under actual operating conditions) spectroscopic techniques are becoming indispensable tools for elucidating reaction mechanisms and kinetics in real time. researchgate.net
Applicable Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a powerful tool for tracking the formation of this compound and identifying intermediates or byproducts. mdpi.commdpi.comresearchgate.net By monitoring the shifts in aromatic proton signals, researchers can determine the degree and position of sulfonation on the o-anisic acid ring. mdpi.comresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to monitor the progress of the sulfonation reaction by observing the appearance of characteristic peaks associated with the sulfonic acid group (S=O and S-O stretching vibrations) and changes in the C-H bending patterns of the aromatic ring. rsc.orgmdpi.comscirp.org
Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy is particularly effective for studying aqueous reaction systems. It can be used to probe the vibrational modes of sulfonated species and provide insights into the catalyst-substrate interactions at a molecular level. acs.orgnih.gov
The data gathered from these advanced in-situ methods provide a dynamic picture of the reaction, enabling scientists to optimize conditions for higher efficiency and selectivity, and to validate mechanistic hypotheses. researchgate.net
Deepening the Understanding of Complex Reaction Networks and Intermediates
The sulfonation of o-anisic acid is a classic electrophilic aromatic substitution (SEAr) reaction, but its mechanism involves a complex network of equilibria and potential intermediates. nih.govmasterorganicchemistry.com While the general pathway is understood, significant questions remain regarding the precise nature of the electrophile and the transition states involved.
Core Mechanistic Concepts:
Electrophile Generation: The active electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated from concentrated or fuming sulfuric acid (oleum). wikipedia.orgpurechemistry.orgopenochem.org The reaction kinetics can be highly dependent on the concentration of H₂SO₄, which influences the availability and nature of the sulfonating species. researchgate.net
Sigma (σ) Complex Formation: The reaction proceeds through the attack of the electron-rich aromatic ring of o-anisic acid on the SO₃ electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. masterorganicchemistry.compurechemistry.orgopenochem.org The methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) groups on the ring direct the position of this attack.
Reaction Kinetics: Aromatic sulfonation is notably a reversible reaction. wikipedia.orgopenochem.org The forward reaction is favored in concentrated acid, while desulfonation can occur in hot, dilute aqueous acid. wikipedia.org Kinetic studies, which measure reaction rates under various conditions, are crucial for understanding the rate-determining step and the influence of substituents on reactivity. researchgate.netrsc.org Computational studies suggest that for some aromatic systems, the reaction may involve two molecules of SO₃ in a concerted, low-energy pathway, challenging the traditional two-step mechanism. nih.govrsc.org
Unraveling these complexities is essential for controlling the reaction outcome, minimizing the formation of unwanted isomers or byproducts like diphenylsulfones, and designing more efficient synthetic protocols. researchgate.netresearchgate.net
Design and Development of High-Performance Functional Materials
The unique molecular architecture of this compound, featuring a hydrophilic sulfonic acid group, a carboxylic acid group, and a hydrophobic aromatic backbone, makes it an attractive building block (monomer) for advanced functional materials. The primary area of interest is in the development of polymers for membrane applications.
Potential Applications in Materials Science:
Proton Exchange Membranes (PEMs): There is significant research into sulfonated aromatic polymers as alternatives to materials like Nafion™ for use in fuel cells. core.ac.ukresearchgate.netresearchgate.net The sulfonic acid groups provide proton conductivity, while the rigid aromatic structure offers thermal and mechanical stability. core.ac.uk The presence of the additional carboxylic acid group in a polymer derived from this compound could potentially enhance proton transport and water management within the membrane.
Specialty Polymers: By polymerizing this compound or its derivatives, new copolymers with tailored properties can be synthesized. These materials could possess enhanced solubility, ion-exchange capacity, and specific catalytic activities, making them suitable for applications in water purification, catalysis, and sensor technology. core.ac.ukresearchgate.net
The challenge lies in synthesizing high-molecular-weight polymers and fabricating them into robust, durable materials that can perform effectively under demanding operational conditions.
Computational Prediction of Compound Behavior and Interactions in Diverse Chemical Environments
Computational chemistry and molecular modeling have become powerful tools for predicting the behavior of molecules and guiding experimental research. Using methods like Density Functional Theory (DFT), scientists can investigate the properties of this compound at the atomic level.
Areas of Computational Investigation:
Reaction Mechanism and Reactivity: Computational models can be used to map the energy landscape of the sulfonation reaction. This allows for the calculation of activation energies for different pathways, the characterization of transition states, and the prediction of the most likely reaction intermediates. nih.govrsc.org Such studies can help explain the observed isomer distribution and reaction kinetics. rsc.org
Property Prediction: The electronic and structural properties of this compound can be calculated, including its acidity (pKa), molecular orbital energies (HOMO/LUMO), and electrostatic potential. researchgate.net These predictions are valuable for understanding its reactivity and interactions with other molecules, such as solvents or catalysts.
These computational approaches provide invaluable insights that can significantly reduce the time and resources required for experimental discovery, enabling a more rational design of synthetic processes and novel materials.
Q & A
Basic: What are the recommended analytical techniques for characterizing 5-Sulpho-o-anisic acid’s purity and structural integrity?
Methodological Answer:
To ensure accurate characterization, employ a combination of:
- High-Performance Liquid Chromatography (HPLC) for assessing purity by comparing retention times against certified standards .
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm the sulfonic acid group’s position and aromatic substitution patterns .
- Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups (e.g., sulfonic acid S=O stretches near 1200–1300 cm⁻¹) .
- Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .
Document all protocols with explicit parameters (e.g., solvent systems, column types) to ensure reproducibility .
Basic: How should researchers design experiments to optimize the synthesis of this compound?
Methodological Answer:
Use a Design of Experiments (DoE) approach:
- Variables: Reaction temperature (e.g., 80–120°C), sulfonation agent concentration (e.g., H₂SO₄ equivalents), and reaction time (2–8 hours) .
- Response Metrics: Yield (gravimetric analysis) and purity (HPLC area percentage).
- Statistical Analysis: Apply ANOVA to identify significant variables and interactions. For example, elevated temperatures may improve sulfonation efficiency but risk side reactions like over-sulfonation .
Include control experiments (e.g., omitting the sulfonating agent) to validate specificity .
Advanced: How can computational modeling resolve contradictions in reactivity predictions for this compound?
Methodological Answer:
When experimental data conflicts with theoretical predictions (e.g., unexpected electrophilic substitution sites):
- Density Functional Theory (DFT) Calculations: Model the compound’s electron density distribution and frontier molecular orbitals to predict reactive sites .
- Molecular Dynamics (MD) Simulations: Assess solvent effects (e.g., aqueous vs. organic) on conformation and reactivity .
- Validation: Compare computational results with experimental kinetic data (e.g., reaction rates under varying conditions) .
Publish raw computational input files and force field parameters to enable peer validation .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
Address variability through:
- In-line Process Analytical Technology (PAT): Use real-time monitoring (e.g., Raman spectroscopy) to detect intermediate formation and adjust parameters dynamically .
- Robustness Testing: Vary critical parameters (e.g., reagent stoichiometry ±5%) to identify tolerance limits .
- Post-Synthesis Stabilization: Store batches under inert atmospheres to prevent hygroscopic degradation, confirmed via accelerated stability studies (40°C/75% RH for 6 months) .
Report variability metrics (e.g., RSD%) in publications to enhance transparency .
Advanced: How should researchers analyze conflicting spectral data (e.g., NMR vs. MS) for this compound derivatives?
Methodological Answer:
Resolve contradictions systematically:
- Cross-Validation: Re-run analyses using orthogonal methods (e.g., X-ray crystallography for structural confirmation if NMR/MS disagree) .
- Impurity Profiling: Use LC-MS/MS to detect trace byproducts (e.g., desulfo analogs) that may skew interpretations .
- Collaborative Analysis: Engage multi-disciplinary teams (e.g., synthetic chemists and spectroscopists) to reconcile data .
Document unresolved discrepancies as limitations in publications to guide future studies .
Basic: What are the best practices for documenting synthetic protocols for this compound?
Methodological Answer:
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Detailed Experimental Sections: Specify equipment models (e.g., Bruker AVANCE III HD NMR), reagent grades (e.g., ≥99% purity), and reaction conditions (e.g., argon atmosphere) .
- Supplemental Data: Include raw chromatograms, spectral peaks, and calibration curves .
- Ethical Reporting: Disclose modifications to published methods and potential hazards (e.g., corrosive reagents) .
Advanced: How can researchers assess the environmental stability of this compound in aqueous systems?
Methodological Answer:
Design a multi-phase stability study :
- Hydrolytic Stability: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C, sampling at intervals (0, 7, 30 days) for HPLC analysis .
- Photolytic Degradation: Expose solutions to UV light (λ = 254 nm) and quantify degradation products via LC-MS .
- Statistical Modeling: Use first-order kinetics to calculate half-lives and activation energies .
Compare results with structurally similar sulfonates to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
